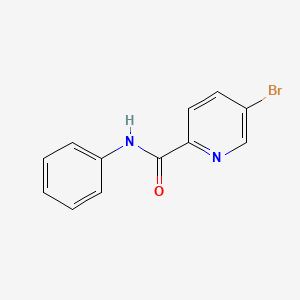

5-溴-N-苯基吡啶-2-甲酰胺

描述

5-bromo-N-phenylpyridine-2-carboxamide is a chemical compound with the molecular formula C12H8BrN3O . It is primarily used in scientific research and has a variety of applications in the fields of chemistry, biology, and materials.

Molecular Structure Analysis

The molecular structure of 5-bromo-N-phenylpyridine-2-carboxamide is characterized by a pyridine ring substituted with a bromine atom and a phenyl group . The exact structural details would require more specific information or experimental data, which I currently do not have.Chemical Reactions Analysis

While specific chemical reactions involving 5-bromo-N-phenylpyridine-2-carboxamide are not available, similar compounds have been involved in various reactions. For instance, the top reaction types seen in a survey were amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, reductive amination, and N-Boc deprotection .Physical And Chemical Properties Analysis

5-bromo-N-phenylpyridine-2-carboxamide has a molecular weight of 277.12 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the available resources .科学研究应用

Herbicidal Activity

- Scientific Field: Agriculture / Herbicide Development

- Application Summary: Phenylpyridine moiety-containing pyrazole derivatives, which could potentially include “5-bromo-N-phenylpyridine-2-carboxamide”, have been synthesized and tested for herbicidal activity . These compounds were designed to discover new substances with favorable herbicidal activity .

- Methods of Application: The compounds were synthesized and identified via NMR and HRMS. Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .

- Results: The bioassay revealed that a few compounds exhibited moderate herbicidal activities against Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis in post-emergence treatment . For instance, compounds 6a and 6c demonstrated 50% inhibition activity against Setaria viridis, which was slightly superior to pyroxasulfone .

Suzuki Cross-Coupling Reaction

- Scientific Field: Organic Chemistry / Medicinal Chemistry

- Application Summary: A Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, a compound similar to “5-bromo-N-phenylpyridine-2-carboxamide”, was used to synthesize a series of novel pyridine derivatives . These compounds were then investigated for their quantum mechanical properties and biological activities .

- Methods of Application: The synthesis was carried out via a palladium-catalyzed one-pot Suzuki cross-coupling reaction . The newly synthesized pyridine derivatives were then analyzed using Density Functional Theory (DFT) studies .

- Results: The DFT studies, which included frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements, described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of the pyridine derivatives were also investigated .

Antiviral Activity

- Scientific Field: Medicinal Chemistry / Virology

- Application Summary: Indole derivatives, which could potentially include “5-bromo-N-phenylpyridine-2-carboxamide”, have been synthesized and tested for antiviral activity . These compounds were designed to discover new substances with favorable antiviral activity .

- Methods of Application: The compounds were synthesized and identified via various chemical reactions. Their antiviral activities against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses were evaluated in vitro .

- Results: The bioassay revealed that a few compounds exhibited moderate antiviral activities . For instance, certain derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

Palladium-Catalyzed Arylation

- Scientific Field: Organic Chemistry

- Application Summary: A compound similar to “5-bromo-N-phenylpyridine-2-carboxamide” was used in a palladium-catalyzed regioselective ortho arylation . This reaction was used to synthesize a series of novel pyridine derivatives .

- Methods of Application: The synthesis was carried out via a palladium-catalyzed one-pot reaction, employing diphenyliodonium chloride as an aryl source via C-H bond activation .

- Results: The reaction resulted in highly regioselective ortho-selective mono arylation of the starting compounds .

Antimalarial Activity

- Scientific Field: Medicinal Chemistry / Parasitology

- Application Summary: Indole derivatives, which could potentially include “5-bromo-N-phenylpyridine-2-carboxamide”, have been synthesized and tested for antimalarial activity . These compounds were designed to discover new substances with favorable antimalarial activity .

- Methods of Application: The compounds were synthesized and identified via various chemical reactions. Their antimalarial activities against different strains of Plasmodium falciparum were evaluated in vitro .

- Results: The bioassay revealed that a few compounds exhibited moderate antimalarial activities . For instance, certain derivatives showed inhibitory activity against chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum .

Antioxidant Activity

- Scientific Field: Biochemistry / Pharmacology

- Application Summary: Indole derivatives, which could potentially include “5-bromo-N-phenylpyridine-2-carboxamide”, have been synthesized and tested for antioxidant activity . These compounds were designed to discover new substances with favorable antioxidant activity .

- Methods of Application: The compounds were synthesized and identified via various chemical reactions. Their antioxidant activities were evaluated using various in vitro assays, such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .

- Results: The bioassay revealed that a few compounds exhibited moderate antioxidant activities . For instance, certain derivatives showed significant radical scavenging activity and ferric reducing power .

安全和危害

属性

IUPAC Name |

5-bromo-N-phenylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-9-6-7-11(14-8-9)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEVZDWMTJNQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-phenylpyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)

![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)

![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)

![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)

![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)

![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)

![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)

![3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441785.png)